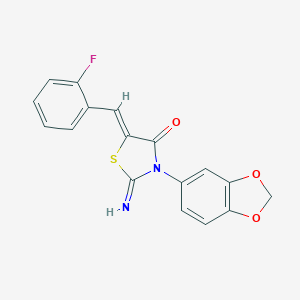![molecular formula C23H15NO3S B389370 6-(1,3-benzodioxol-5-yl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol CAS No. 350793-29-2](/img/structure/B389370.png)
6-(1,3-benzodioxol-5-yl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-benzodioxol-5-yl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a thiazepine ring.
Métodos De Preparación
The synthesis of 6-(1,3-benzodioxol-5-yl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to electrophilic attack.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6-(1,3-benzodioxol-5-yl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 6-(1,3-benzodioxol-5-yl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Compared to other similar compounds, 6-(1,3-benzodioxol-5-yl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol stands out due to its unique combination of a benzodioxole moiety and a thiazepine ring. Similar compounds include:
- **1-(1,3-benzodioxol-5-yl)-3-[(2S,3R,6S)-6-[2-[4-(dimethylamino)methyl]-1-triazolyl]ethyl]-2-(hydroxymethyl)-3-oxanyl]urea
- **{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}-thiourea
- **1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Propiedades
Número CAS |
350793-29-2 |
|---|---|
Fórmula molecular |
C23H15NO3S |
Peso molecular |
385.4g/mol |
Nombre IUPAC |
11-(1,3-benzodioxol-5-yl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C23H15NO3S/c25-22-15-6-2-1-5-14(15)21-20(22)23(28-19-8-4-3-7-16(19)24-21)13-9-10-17-18(11-13)27-12-26-17/h1-11,23-24H,12H2 |
Clave InChI |
PMSPERCAOORMFU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL (2Z)-2-[(4-FLUOROPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389287.png)
![4-(5-bromo-2-thienyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B389288.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B389289.png)

![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B389293.png)
![3-(4-bromophenyl)-6-(4-chlorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B389294.png)
![ETHYL (2Z)-5-(4-METHOXYPHENYL)-3-OXO-7-PHENYL-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389295.png)
![5-[5-(2-FLUOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B389296.png)
![2-{[5-(2-fluorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B389301.png)
![2-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389302.png)
![Ethyl 2-[(3-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B389307.png)
![Ethyl2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5-phenylthiophene-3-carboxylate](/img/structure/B389308.png)
![ethyl (2Z)-2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389309.png)
![ETHYL (2Z)-2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389310.png)
